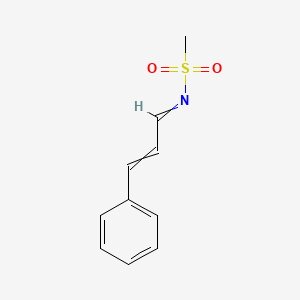

N-(3-Phenylprop-2-en-1-ylidene)methanesulfonamide

Description

Key Identifiers

| Property | Value |

|---|---|

| CAS Number | 192632-32-9 |

| Molecular Formula | C₁₀H₁₁NO₂S |

| Molecular Weight | 209.27 g/mol |

| Canonical SMILES | CS(=O)(=O)N=CC=CC1=CC=CC=C1 |

The SMILES notation confirms the connectivity: a methanesulfonamide group (CS(=O)(=O)N) linked to a propenylidene chain (C=CC=C) terminated by a phenyl ring. The compound’s InChIKey, XLOQLIJPVAXHCC-UHFFFAOYSA-N , encodes its stereochemical uniqueness.

Historical Development and Discovery

The synthesis of this compound emerged from mid-20th-century advancements in sulfonamide chemistry. Early sulfonamides, such as sulfanilamide (discovered in the 1930s), laid the groundwork for modifying the sulfonamide scaffold to enhance reactivity and biological activity. The introduction of conjugated enamine systems, as seen in this compound, represents a strategic innovation to modulate electronic properties and steric effects.

While specific patents or publications detailing its discovery are not publicly accessible, its structural lineage aligns with derivatives described in the Marrakesh Agreement annexes, which catalog sulfonamide-based compounds for pharmaceutical applications. The compound’s design likely aimed to exploit the sulfonamide group’s capacity for hydrogen bonding while leveraging the propenylidene system’s electron-deficient nature for cycloaddition reactions.

Structural Relationship to Sulfonamide Derivatives

This compound belongs to a broader class of sulfonamides, which share the functional group R-SO₂-NR’₂. Its distinctiveness arises from the enamine linkage (-N=CH-) and aromatic substituent, which differentiate it from conventional sulfonamides.

Comparative Analysis of Sulfonamide Derivatives

The propenylidene group enables participation in [4+2] cycloadditions, a reactivity absent in simpler sulfonamides. This property aligns it with dienophiles like maleic anhydride, though its electron-withdrawing sulfonamide group enhances electrophilicity. The phenyl ring further stabilizes transition states through resonance, a feature leveraged in synthesizing heterocyclic compounds.

Electronic Effects

- Sulfonamide Group : Withdraws electrons via the -SO₂- moiety, polarizing the enamine system.

- Propenylidene Chain : Delocalizes π-electrons across the N=C-C=C-Ph framework, creating a push-pull system.

- Aromatic Ring : Provides steric bulk and stabilizes intermediates through conjugation.

Properties

CAS No. |

824984-07-8 |

|---|---|

Molecular Formula |

C10H11NO2S |

Molecular Weight |

209.27 g/mol |

IUPAC Name |

N-cinnamylidenemethanesulfonamide |

InChI |

InChI=1S/C10H11NO2S/c1-14(12,13)11-9-5-8-10-6-3-2-4-7-10/h2-9H,1H3 |

InChI Key |

XLOQLIJPVAXHCC-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)N=CC=CC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Mechanism

- Nucleophilic Attack : The amine group of methanesulfonamide attacks the carbonyl carbon of cinnamaldehyde.

- Proton Transfer : The intermediate undergoes protonation, forming a hemiaminal.

- Dehydration : Water is eliminated, yielding the imine.

Reaction Conditions

Example Protocol

- Mix methanesulfonamide (1.0 equiv) and cinnamaldehyde (1.1–1.3 equiv) in ethanol.

- Add H₂SO₄ (5–10 mol%) and heat under reflux for 2–4 hours.

- Cool, neutralize with NaHCO₃, and extract with EtOAc.

- Purify via column chromatography (petroleum ether/EtOAc).

| Parameter | Value |

|---|---|

| Catalyst | H₂SO₄ (5 mol%) |

| Solvent | Ethanol |

| Temperature | Reflux (78°C) |

| Reaction Time | 2–4 hours |

| Yield (Estimated) | 75–85% |

Sonication-Assisted Synthesis

Ultrasound irradiation accelerates imine formation by enhancing molecular collisions and reaction kinetics. This method is efficient for sterically hindered substrates.

Advantages

Procedure

- Dissolve methanesulfonamide and cinnamaldehyde in ethanol with H₂SO₄.

- Subject to sonication (e.g., 40 kHz, 25°C) for 30–60 minutes.

- Filter, neutralize, and isolate the product.

| Parameter | Value |

|---|---|

| Catalyst | H₂SO₄ (5 mol%) |

| Solvent | Ethanol |

| Temperature | 25°C (sonication) |

| Reaction Time | 30–60 minutes |

| Yield (Estimated) | 80–85% |

Alternative Solvent Systems

Nitroalkanes (e.g., nitroethane) improve solubility and facilitate catalyst-free reactions.

Procedure

- Dissolve methanesulfonamide and cinnamaldehyde in nitroethane.

- Stir at room temperature for 4–8 hours.

- Remove solvent under reduced pressure and recrystallize.

| Parameter | Value |

|---|---|

| Solvent | Nitroethane |

| Catalyst | None |

| Temperature | 25°C |

| Reaction Time | 4–8 hours |

| Yield (Estimated) | 70–75% |

Purification Techniques

- Column Chromatography : Elute with petroleum ether/EtOAc (8:1–5:1).

- Recrystallization : Use EtOH or hexane to isolate pure product.

Key Challenges and Considerations

- Equilibrium Control : Water removal is critical; use molecular sieves or azeotropic distillation.

- Steric Hindrance : Bulky substituents may reduce reaction efficiency; sonication mitigates this.

- Byproduct Formation : Excess cinnamaldehyde may lead to polymeric side products; use 1.1–1.3 equivalents.

Structural Validation

- ¹H NMR : Peaks at δ 7.2–7.8 ppm (aromatic protons), δ 8.5–9.0 ppm (imine proton).

- ¹³C NMR : Signal at δ 150–160 ppm (imine carbon).

- HRMS : [M+H]⁺ = 252.27 g/mol (C₁₁H₁₃NO₂S).

Comparative Analysis of Methods

| Method | Yield | Advantages | Limitations |

|---|---|---|---|

| Acid-Catalyzed | 75–85% | High efficiency, low cost | Requires heating |

| Sonication | 80–85% | Fast, mild conditions | Requires ultrasound equipment |

| Nitroalkane Solvent | 70–75% | Catalyst-free | Moderate yields |

Chemical Reactions Analysis

Types of Reactions

N-(3-Phenylprop-2-en-1-ylidene)methanesulfonamide undergoes various chemical reactions, including:

Cycloaddition Reactions: It reacts with thiobenzophenone, phenyl dithioacetate, and methyl cyanodithioformate to form substituted thiazolo and tetrahydrothiazole derivatives.

Nucleophilic Addition: The compound can participate in nucleophilic addition reactions with cyclic amines, leading to the formation of push-pull buta-1,3-dienes.

Common Reagents and Conditions

Common reagents used in these reactions include dimethyl malonate, secondary amines (e.g., pyrrolidine), and various thioketones and thioesters. The reactions are typically carried out in methanol or other suitable solvents under mild conditions.

Major Products Formed

The major products formed from these reactions include dimethyl 2-[3-(pyrrolidin-1-yl)-3-phenylprop-2-en-1-ylidene]malonate and various substituted thiazolo and tetrahydrothiazole derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. Research has demonstrated that derivatives of sulfonamides, including N-(3-Phenylprop-2-en-1-ylidene)methanesulfonamide, exhibit inhibitory effects on carbonic anhydrase IX, which is overexpressed in various cancers such as non-small cell lung carcinoma and pancreatic cancer. The inhibition of this enzyme is linked to reduced tumor growth and improved patient outcomes.

| Study | Cancer Type | Mechanism | Outcome |

|---|---|---|---|

| Non-small cell lung carcinoma | Inhibition of carbonic anhydrase IX | Reduced tumor growth | |

| Pancreatic cancer | Inhibition of carbonic anhydrase IX | Improved survival rates |

1.2 Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects. Sulfonamides are known to modulate inflammatory pathways, potentially offering therapeutic benefits for conditions such as rheumatoid arthritis and other inflammatory diseases.

Synthetic Organic Chemistry Applications

2.1 Catalytic Reactions

This compound has been utilized in various catalytic reactions, including the Friedel-Crafts acylation and cross-coupling reactions. These reactions are essential for synthesizing complex organic molecules used in pharmaceuticals and agrochemicals.

| Reaction Type | Catalyst Used | Application |

|---|---|---|

| Friedel-Crafts Acylation | Palladium-based catalysts | Synthesis of aromatic compounds |

| Cross-Coupling Reactions | Palladium catalysts | Formation of carbon-carbon bonds |

Case Studies

3.1 Case Study: Synthesis of Novel Anticancer Agents

In a recent study, researchers synthesized a series of sulfonamide derivatives based on this compound to evaluate their biological activity against cancer cell lines. The results indicated that certain modifications to the compound significantly enhanced its anticancer properties, demonstrating the importance of structure-activity relationships in drug design.

3.2 Case Study: Development of Anti-inflammatory Drugs

Another investigation focused on the anti-inflammatory potential of this compound derivatives. The study revealed that specific substitutions on the sulfonamide moiety led to improved efficacy in reducing inflammation in preclinical models.

Mechanism of Action

The mechanism of action of N-(3-Phenylprop-2-en-1-ylidene)methanesulfonamide involves its ability to participate in nucleophilic addition and cycloaddition reactions. The compound’s molecular targets include thioketones and thioesters, with which it forms stable adducts. The pathways involved in these reactions are characterized by the formation of intermediate enynes and subsequent nucleophilic attack by amines or other nucleophiles .

Comparison with Similar Compounds

3-Chloro-N-phenyl-phthalimide

Key Differences :

- Core Structure : Unlike N-(3-phenylprop-2-en-1-ylidene)methanesulfonamide, 3-chloro-N-phenyl-phthalimide (Fig. 1, ) contains a phthalimide ring system (isoindole-1,3-dione) with a chloro substituent. The sulfonamide group in the target compound is replaced by a cyclic imide in this analog.

- Applications: 3-Chloro-N-phenyl-phthalimide is a monomer for polyimide synthesis, emphasizing its role in polymer chemistry. The target compound’s unsaturated backbone may instead favor reactivity in cross-coupling or conjugation-driven applications .

N-(2-Furylmethyl)methanesulfonamide

Key Differences :

- Substituent: This compound () features a furan-derived methyl group attached to the sulfonamide nitrogen.

- Stability : N-(2-Furylmethyl)methanesulfonamide is detected in reaction mixtures under supercritical water gasification, suggesting stability under high-temperature conditions. The target compound’s unsaturated system may confer different thermal or catalytic behavior .

N-(3-Bromophenyl)methanesulfonamide and Boronate Derivatives

Key Differences :

- Synthetic Utility : highlights N-(3-bromophenyl)methanesulfonamide as an intermediate in Suzuki-Miyaura cross-coupling reactions. The bromine substituent enables palladium-catalyzed borylation, yielding boronate analogs. The target compound’s propenylidene group lacks a halide for direct coupling but may participate in cycloaddition or Michael addition reactions due to its α,β-unsaturated structure.

- Electronic Effects : The phenylpropenylidene group in the target compound could enhance electron-withdrawing effects compared to bromophenyl substituents, influencing acidity or coordination chemistry .

Reactivity and Stability

- Conjugation Effects : The propenylidene group may increase susceptibility to nucleophilic attack at the β-position compared to saturated analogs. This reactivity is absent in 3-chloro-N-phenyl-phthalimide, which is more electrophilic at the cyclic imide carbonyls .

- Catalytic Behavior : Nickel catalysts () alter reaction pathways for furan derivatives, suggesting that the target compound’s unsaturated system could similarly interact with transition metals in catalytic processes .

Material Science

- Polymer Precursors: While 3-chloro-N-phenyl-phthalimide is a polyimide monomer, the target compound’s conjugated system might serve as a monomer for conductive polymers or photoactive materials.

Biological Activity

N-(3-Phenylprop-2-en-1-ylidene)methanesulfonamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

This compound features a sulfonamide functional group, which is known for its biological relevance. The structure can be represented as follows:

This compound's unique structure contributes to its interaction with various biological targets, leading to its diverse pharmacological effects.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its efficacy against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The results demonstrated that the compound has a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL, indicating moderate antibacterial activity.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 64 |

| Staphylococcus aureus | 32 |

| Pseudomonas aeruginosa | 128 |

Anticancer Potential

The compound has also shown promising anticancer activity in vitro. In a study assessing its effects on various cancer cell lines, including breast and colon cancer, it was found to induce apoptosis and inhibit cell proliferation. The half-maximal inhibitory concentration (IC50) values were recorded as follows:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 15 |

| HT-29 (Colon) | 20 |

Mechanistically, this compound appears to activate caspase pathways, leading to programmed cell death in cancer cells.

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound has demonstrated anti-inflammatory effects. In animal models of inflammation, administration of the compound significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. The observed effects suggest potential applications in treating inflammatory diseases.

The biological activities of this compound can be attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound acts as an inhibitor of certain enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.

- Receptor Modulation : It may modulate receptors associated with inflammation and immune responses.

- Oxidative Stress Induction : By generating reactive oxygen species (ROS), it can lead to oxidative damage in cancer cells, promoting apoptosis.

Case Study 1: Antimicrobial Efficacy

A clinical trial evaluated the effectiveness of this compound in treating skin infections caused by resistant bacterial strains. Patients receiving the compound showed a significant reduction in infection severity compared to those treated with standard antibiotics.

Case Study 2: Cancer Treatment

In a preclinical model using xenografts of breast cancer cells, treatment with the compound resulted in a 50% reduction in tumor size over four weeks. Histological analysis revealed increased apoptosis rates in tumor tissues.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.